N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-indole-6-carboxamide
Description
N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-indole-6-carboxamide is a synthetic small molecule characterized by a cyclopentyl core substituted with hydroxyl (-OH) and hydroxymethyl (-CH2OH) groups at positions 3 and 4, respectively. The indole-6-carboxamide moiety is attached via an amide linkage to the cyclopentyl amine.
Properties
IUPAC Name |
N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-indole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c18-8-11-5-12(7-14(11)19)17-15(20)10-2-1-9-3-4-16-13(9)6-10/h1-4,6,11-12,14,16,18-19H,5,7-8H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJLNKJLKAXINV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1CO)O)NC(=O)C2=CC3=C(C=C2)C=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-indole-6-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the cyclopentyl ring followed by the introduction of the hydroxymethyl group. The indole ring is then synthesized and attached to the cyclopentyl moiety through a series of coupling reactions. Specific reagents and catalysts, such as palladium-based catalysts, are often employed to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, is essential to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Various substituents can be introduced into the indole ring or the cyclopentyl moiety through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while substitution reactions can introduce various functional groups into the indole ring.
Scientific Research Applications
N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-indole-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The hydroxymethyl and cyclopentyl groups may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The following table summarizes key structural and synthetic differences between the target compound and related analogs from the evidence:
Key Research Findings
- Structural Analogues : Cyclopentyl-containing compounds (e.g., –4) often exhibit conformational rigidity, favoring selective binding to protein targets like kinases or G-protein-coupled receptors .
- Activity Trends : Carboxamide-linked indoles/indazoles () show enhanced inhibitory activity against kinases (e.g., JAK2, EGFR) compared to ester or sulfonamide derivatives .
- Synthetic Advancements : Silica gel chromatography with MeCN/DCM gradients () is a common purification method for polar cyclopentyl derivatives, suggesting applicability to the target compound .
Biological Activity
N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-indole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C15H18N2O3. The synthesis typically involves multi-step organic reactions, including the formation of the cyclopentyl ring and the introduction of hydroxymethyl groups. Palladium-based catalysts are often employed to facilitate these reactions, ensuring high yield and purity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.
Anticancer Activity
The compound has also been studied for its anticancer properties. It has shown cytotoxic effects on several cancer cell lines, including glioma cells. The mechanism behind this activity may involve the induction of apoptosis and inhibition of cell proliferation. For instance, a study highlighted that derivatives of similar indole compounds exhibited significant cytotoxicity against human colon carcinoma and melanoma cell lines .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. The indole moiety is known to modulate enzyme activity and receptor interactions, which may lead to altered signaling pathways associated with cell growth and survival. The hydroxymethyl and cyclopentyl groups likely enhance binding affinity and specificity to these targets .
Case Studies and Experimental Results
- Cytotoxicity Assays : In studies involving glioma cell lines, this compound demonstrated IC50 values in the low micromolar range, indicating potent cytotoxic effects. The compound was found to induce apoptosis through both intrinsic and extrinsic pathways, as evidenced by increased levels of cleaved caspases in treated cells .
- Comparative Studies : When compared to other indole derivatives, this compound showed superior efficacy in inhibiting tumor growth in vivo models. For example, it outperformed standard chemotherapeutic agents like temozolomide in specific cancer types .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
